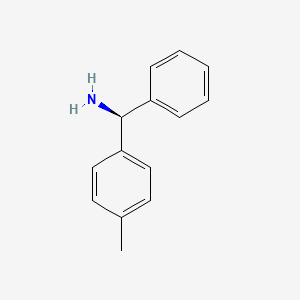
(S)-Phenyl(P-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Phenyl(P-tolyl)methanamine is an organic compound that features a phenyl group and a p-tolyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(P-tolyl)methanamine can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde derivatives with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.
Scientific Research Applications
(S)-Phenyl(P-tolyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (S)-Phenyl(P-tolyl)methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
®-Phenyl(P-tolyl)methanamine: The enantiomer of (S)-Phenyl(P-tolyl)methanamine, which may exhibit different biological activities due to its distinct stereochemistry.
N-Methyl-1-(p-tolyl)methanamine: A structurally similar compound with a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine:
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and p-tolyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(S)-(4-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChI Key |
UHPQFNXOFFPHJW-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



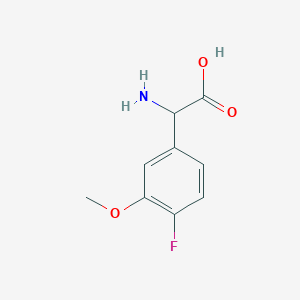
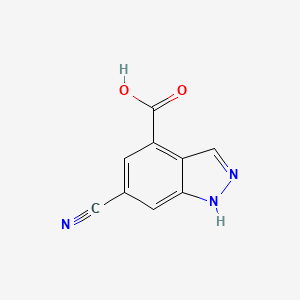
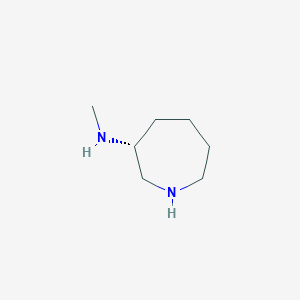


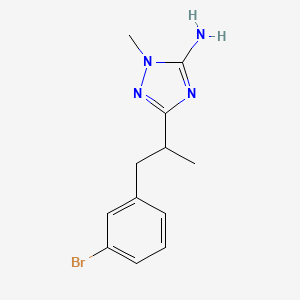

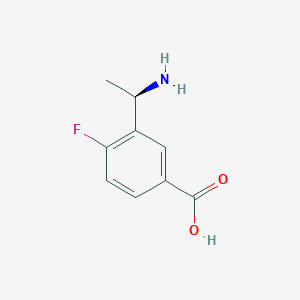




![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
